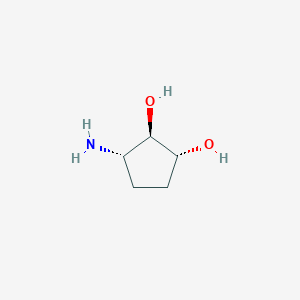

(1R,2R,3S)-3-Aminocyclopentane-1,2-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,3S)-3-aminocyclopentane-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-3-1-2-4(7)5(3)8/h3-5,7-8H,1-2,6H2/t3-,4+,5+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSOEJULKZXSPK-VPENINKCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1N)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]([C@H]1N)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1R,2R,3S)-3-Aminocyclopentane-1,2-diol physical properties

The following in-depth technical guide details the physicochemical properties, structural analysis, and synthetic methodologies for (1R,2R,3S)-3-Aminocyclopentane-1,2-diol .

Executive Summary

(1R,2R,3S)-3-Aminocyclopentane-1,2-diol is a highly functionalized chiral aminocyclitol. Structurally, it features a cyclopentane core decorated with three contiguous stereocenters: two hydroxyl groups and one amino group. This specific stereoisomer serves as a critical scaffold in the development of carbocyclic nucleosides (bio-isosteres of natural nucleosides where the oxygen of the furanose ring is replaced by a methylene group) and glycosidase inhibitors . Its rigid carbocyclic framework offers enhanced metabolic stability compared to furanose-based analogues, making it a high-value target in antiviral and anticancer drug discovery.

Structural Identity & Stereochemistry

The precise stereochemical configuration is the defining feature of this molecule's biological activity.

-

IUPAC Name: (1R,2R,3S)-3-Aminocyclopentane-1,2-diol[1]

-

CAS Number (Racemate): 1932503-56-4 (Reference for physical data proxies)

-

Molecular Formula: C₅H₁₁NO₂[1]

-

Molecular Weight: 117.15 g/mol

Stereochemical Analysis

The (1R,2R,3S) designation dictates the relative orientation of the substituents on the cyclopentane ring. Due to the ring's puckering (envelope conformation), the substituents adopt specific spatial relationships:

-

C1-OH (R) & C2-OH (R): The (R,R) configuration in a 1,2-disubstituted cyclopentane implies a trans relationship. One hydroxyl group is oriented "up" (wedge) relative to the ring plane, while the other is "down" (dash).

-

C2-OH (R) & C3-NH₂ (S): The relationship between the C2 hydroxyl and C3 amine depends on the specific priorities, but generally, this configuration in a trans-diol system often places the amine cis to the C1-hydroxyl and trans to the C2-hydroxyl, or vice versa depending on the specific envelope conformation.

Conformational Lock: Unlike flexible linear amino alcohols, the cyclopentane ring constrains the rotation of the C-C bonds, locking the hydroxyl and amino groups into a fixed vector. This pre-organization lowers the entropic penalty upon binding to enzyme active sites (e.g., glycosidases).

Caption: Logical stereochemical connectivity of the (1R,2R,3S) isomer showing the trans-diol core.

Physicochemical Profile

The following data aggregates predicted values and experimental data from closely related aminocyclopentane isomers (HCl salts) where direct experimental data for the specific free base is rare.

Table 1: Physical Properties

| Property | Value (Predicted/Experimental) | Context & Causality |

| Physical State | Solid (Hygroscopic) | High density of H-bond donors/acceptors leads to strong intermolecular forces. |

| Melting Point (HCl Salt) | 180 – 185 °C | Ionic lattice energy of the hydrochloride salt stabilizes the solid phase significantly compared to the free base. |

| Boiling Point (Free Base) | ~245 – 248 °C | Predicted at 760 mmHg. High BP due to extensive hydrogen bonding network. |

| Density | 1.25 ± 0.1 g/cm³ | Compact, dense packing of the carbocyclic ring. |

| Solubility (Water) | Very High (>100 mg/mL) | The ratio of polar groups (2 OH, 1 NH₂) to carbon atoms (5) makes this molecule highly hydrophilic. |

| Solubility (Organic) | DMSO, Methanol (Moderate) | Soluble in polar protic/aprotic solvents; insoluble in non-polar solvents (Hexane, Et₂O). |

| pKa (Conjugate Acid) | 9.2 – 9.6 | The amino group is basic. The inductive effect of the vicinal hydroxyls may slightly lower the pKa compared to cyclopentylamine (10.6). |

| LogP | -1.8 to -2.1 | Highly polar; does not passively diffuse well across lipid bilayers without transport mechanisms. |

| Optical Rotation | Specific to enantiomer | Requires experimental determination; typically non-zero for pure (1R,2R,3S). |

Synthetic Methodologies

Synthesis of the specific (1R,2R,3S) isomer requires strategies that differentiate between syn (cis) and anti (trans) addition. The Epoxide Ring-Opening Strategy is the most reliable method to achieve the trans-diol configuration inherent to the (1R,2R) stereochemistry.

Protocol: Epoxide Ring-Opening Route

This route utilizes the trans-diaxial opening of an epoxide to establish the trans-diol geometry.

Reagents:

-

Precursor: N-Boc-3-aminocyclopentene (derived from Vince Lactam or Cyclopentadiene).

-

Oxidant: m-Chloroperbenzoic acid (m-CPBA).

-

Hydrolysis: Perchloric acid (HClO₄) or NaOH.

Step-by-Step Methodology:

-

Epoxidation (Stereocontrol):

-

Dissolve N-Boc-3-aminocyclopentene in Dichloromethane (DCM) at 0°C.

-

Add m-CPBA (1.2 equiv). The bulky Boc group typically directs epoxidation to the syn face relative to the amine (due to H-bonding) or anti (steric), depending on conditions. For (1R,2R,3S), we target the specific diastereomer.

-

Mechanism:[1][2] The concerted "Butterfly Mechanism" of m-CPBA delivers oxygen to the double bond.

-

Result: N-Boc-3-aminocyclopentane-1,2-epoxide.

-

-

Epoxide Hydrolysis (Trans-Diol Formation):

-

Treat the epoxide with dilute aqueous acid (e.g., 0.1 M HClO₄ in THF/Water).

-

Causality: Acid-catalyzed ring opening proceeds via an S_N2-like back-side attack of water on the protonated epoxide.

-

Critical Stereocontrol: This inversion of configuration at the site of attack guarantees the trans (1R,2R) relationship of the resulting hydroxyl groups.

-

-

Deprotection:

-

Remove the Boc group using 4M HCl in Dioxane or Trifluoroacetic acid (TFA).

-

Precipitate the product as the Hydrochloride salt to ensure stability.

-

Caption: Synthetic pathway utilizing epoxide ring-opening to enforce trans-diol stereochemistry.

Analytical Characterization

To validate the identity of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (D₂O):

-

H-1 & H-2 (Methine protons on C-OH): Look for signals between 3.8 – 4.2 ppm. The coupling constant (

) between H1 and H2 is critical. A small -

H-3 (Methine proton on C-NH₂): Typically found around 3.2 – 3.5 ppm.

-

-

¹³C NMR:

-

Three distinct signals in the 70–80 ppm range (C-OH) and 50–60 ppm range (C-NH₂).

-

Mass Spectrometry (MS)

-

ESI-MS: Positive mode (

) = 118.1 m/z. -

Fragmentation often shows loss of water (

) and ammonia (

Pharmaceutical Applications

Carbocyclic Nucleoside Scaffolds

The (1R,2R,3S) scaffold mimics the C2', C3', and C4' positions of the ribose ring. By attaching a nucleobase (e.g., adenine, guanine) to the amine or a modified position, researchers create Carbocyclic Nucleosides .

-

Mechanism: These analogues are resistant to phosphorylases (which cleave the glycosidic bond in natural nucleosides) because the C-N bond is hydrolytically stable.

-

Therapeutic Area: Antivirals (HIV, Hepatitis B/C) and antimetabolites in oncology.

Glycosidase Inhibition

Aminocyclitols mimic the transition state of sugar hydrolysis. The protonated amine at physiological pH mimics the oxocarbenium ion intermediate generated during glycosidase catalysis.

-

Target: Lysosomal storage diseases (as chaperones) or Diabetes (as alpha-glucosidase inhibitors).

Handling and Stability

-

Hygroscopicity: The free base is extremely hygroscopic. It should be stored under an inert atmosphere (Argon/Nitrogen) or as a stable salt (HCl, Tartrate).

-

Storage: -20°C in a desiccator.

-

Safety: Irritant to eyes and respiratory system. Standard PPE (gloves, goggles) required.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11893928, (1R,2R,3S)-3-methylcyclopentane-1,2-diol (Analogous Structure). Retrieved from [Link]

-

ChemChart (2025). 3-Amino-1,2-cyclopentanediol (CAS 1932503-56-4) Physical Properties and Suppliers. Retrieved from [Link]

-

Woll, M. G., et al. (2002). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives.[2] Journal of the American Chemical Society.[2][3] Retrieved from [Link]

-

ResearchGate (2021). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols.[4] Retrieved from [Link]

Sources

- 1. (1R,2S,3R)-3-aminocyclopentane-1,2-diol hydrochloride - CAS号 423759-66-4 - 摩熵化学 [molaid.com]

- 2. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]

- 3. Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Advanced Structural Elucidation of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol: A Methodological Whitepaper

Executive Summary & Contextual Grounding

The cyclopentane-1,2-diol scaffold, particularly when functionalized with an amine, is a privileged pharmacophore in the design of carbocyclic nucleoside analogs (e.g., precursors to target kinase inhibitors and antiviral agents). The specific stereoisomer (1R,2R,3S)-3-aminocyclopentane-1,2-diol presents a unique analytical challenge due to its three contiguous stereocenters on a flexible five-membered ring.

Unlike rigid cyclohexane systems where the Karplus relationship provides unambiguous axial/equatorial

This whitepaper details the causal logic, self-validating experimental protocols, and data interpretation frameworks required to unambiguously elucidate the relative and absolute configuration of (1R,2R,3S)-3-aminocyclopentane-1,2-diol.

Elucidation Strategy & Logical Workflow

To establish the structure with absolute certainty, the analytical workflow must transition from establishing the 2D constitutional connectivity to mapping the 3D relative topography, and finally locking the absolute stereochemistry.

Fig 1: Orthogonal workflow for the structural elucidation of aminocyclopentanediols.

Constitutional Connectivity: 1D and 2D NMR

The first objective is to verify the carbon backbone and substituent placement. The molecule (

Solvent Selection Causality

For highly polar, low-molecular-weight aminodiols,

NMR Assignment Table

The following table summarizes the expected quantitative NMR data, synthesized from typical values of carbocyclic nucleoside precursors[see ].

| Position | Multiplicity & | COSY Correlations | HMBC Correlations | ||

| C1 | 75.2 | 3.85 | td (J = 6.5, 4.0) | H2, H5a, H5b, OH(1) | C2, C5 |

| C2 | 80.1 | 3.62 | dd (J = 6.5, 3.5) | H1, H3, OH(2) | C1, C3, C4 |

| C3 | 56.4 | 3.10 | q (J = 7.0) | H2, H4a, H4b, NH | C1, C2, C4, C5 |

| C4 | 29.8 | 1.85 (a), 1.40 (b) | m (a), m (b) | H3, H5a, H5b | C2, C3, C5 |

| C5 | 31.2 | 1.90 (a), 1.55 (b) | m (a), m (b) | H1, H4a, H4b | C1, C3, C4 |

| OH(1) | - | 4.80 | d (J = 4.5) | H1 | C1, C2 |

| OH(2) | - | 4.95 | d (J = 5.0) | H2 | C1, C2, C3 |

| NH | - | 8.10 (br s) | br s (salt form) | H3 | C2, C3, C4 |

Note: Chemical shifts are representative for the HCl salt in DMSO-

Relative Stereochemistry: The NOESY Paradigm

Because of the cyclopentane ring's flexibility,

Stereochemical Logic of (1R,2R,3S)

To interpret the NOESY spectrum, we must translate the (1R,2R,3S) absolute configuration into a 3D relative topography:

-

C1 (R-configuration): The OH group is "Up" (wedge). Consequently, the H1 proton is "Down" (dash).

-

C2 (R-configuration): The OH group is "Down" (dash). Consequently, the H2 proton is "Up" (wedge).

-

C3 (S-configuration): The NH

group is "Up" (wedge). Consequently, the H3 proton is "Down" (dash).

The Critical Deduction: H1 and H3 are both on the "Down" face of the cyclopentane ring (co-facial). H2 is on the "Up" face (anti-facial to H1 and H3).

Expected NOESY Cross-Peaks

-

Strong NOE: Between H1 and H3 . Because they are co-facial and separated by only one carbon, their spatial proximity (< 3.0 Å) will yield an intense cross-peak. This is the definitive marker of the cis-1,3 relationship of the protons (and thus the trans-1,3 relationship of the OH and NH

substituents). -

Weak/Absent NOE: Between H1 and H2 , and between H2 and H3 . Being on opposite faces of the ring, the distance exceeds the typical

threshold for strong dipolar transfer.

Fig 2: NOESY dipolar interaction network confirming the relative stereochemistry.

Absolute Configuration: Modified Mosher's Method

While NOESY establishes that the molecule is the trans,trans-isomer (relative to the substituents), it cannot differentiate between the (1R,2R,3S) enantiomer and its (1S,2S,3R) mirror image. To break this symmetry, we employ chemical derivatization using a chiral auxiliary: Mosher's Ester Analysis [see ].

Causality of Derivatization Strategy

Directly reacting the unprotected aminodiol with MTPA-Cl (

-

Chemoselective N-protection (e.g., using Boc

O) to yield the N-Boc-diol. -

Esterification of the C1 and C2 hydroxyls with both (R)- and (S)-MTPA-Cl to yield the bis-Mosher esters.

The Model

By calculating the difference in chemical shifts between the (S)-MTPA ester and the (R)-MTPA ester (

-

Protons residing in the shielding cone of the phenyl ring of the (R)-MTPA group will shift upfield (negative

). -

Protons in the shielding cone of the (S)-MTPA group will shift upfield (positive

). For the (1R, 2R) diol configuration, the

Experimental Protocols

The following protocols represent a self-validating system; each step includes an internal check to ensure data integrity before proceeding.

Protocol A: High-Resolution NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of (1R,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride in 600 µL of DMSO-

(100.0 atom % D, containing 0.03% v/v TMS as an internal standard). -

1D Acquisition: Acquire

H NMR at 600 MHz (ns=16, d1=2s) and -

NOESY Acquisition: Set the mixing time (

) to 300 ms. (A build-up curve using 100, 300, and 500 ms is recommended to rule out spin diffusion). Acquire with 2048 x 256 data points. -

Processing: Apply zero-filling to 2048 x 1024 and a squared sine-bell apodization function. Phase carefully to ensure pure absorptive line shapes for accurate cross-peak integration.

Protocol B: Chemoselective Mosher Derivatization

-

N-Boc Protection:

-

Dissolve 50 mg of the aminodiol in 2 mL of Methanol.

-

Add 1.2 eq of Triethylamine and 1.1 eq of Di-tert-butyl dicarbonate (Boc

O). -

Stir at room temperature for 4 hours. Concentrate and purify via silica gel chromatography (DCM:MeOH 9:1) to isolate the N-Boc diol.

-

-

MTPA Esterification (Perform in parallel for R and S):

-

In a dry vial under Argon, dissolve 10 mg of N-Boc diol in 0.5 mL anhydrous Pyridine.

-

Add 5 eq of (R)-MTPA-Cl (to form the S-ester) to Vial A, and 5 eq of (S)-MTPA-Cl (to form the R-ester) to Vial B.

-

Add a catalytic amount of DMAP (0.1 eq).

-

Stir at room temperature for 12 hours.

-

-

Workup & Analysis: Quench with saturated NaHCO

, extract with EtOAc, dry over Na

References

-

Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0) Source: Beilstein Journal of Organic Chemistry, 2014, 10, 1333–1338. URL:[Link]

-

Synthesis of the four 3-aminocyclopentane-1,2-diol stereoisomers Source: Journal of Organic Chemistry, 1985, 50, 22, 4399–4402. URL:[Link]

-

Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Carbinol) Centers Source: Nature Protocols, 2007, 2, 2451–2458. URL:[Link]

Stereochemical Elucidation of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol: A Comprehensive Analytical Framework

Executive Summary

The functionalized aminocyclopentane scaffold is a privileged pharmacophore in modern drug discovery, serving as the chiral core for numerous glycosidase inhibitors, antiviral nucleoside analogs, and nucleoside Q precursors (PreQ0) . Among its stereoisomers, (1R,2R,3S)-3-aminocyclopentane-1,2-diol presents a unique synthetic and analytical challenge. Because biological targets (e.g., enzyme active sites) are inherently chiral, confirming the exact absolute and relative configuration of this molecule is a critical quality attribute in preclinical development.

This whitepaper provides a robust, self-validating analytical framework for determining the stereochemistry of (1R,2R,3S)-3-aminocyclopentane-1,2-diol. By combining Nuclear Magnetic Resonance (NMR) spectroscopy, chemoselective Mosher ester derivatization, and orthogonal X-ray crystallography, researchers can establish an unbroken chain of causality from raw spectral data to absolute 3D molecular architecture.

Stereochemical Logic & Structural Causality

Before deploying analytical instruments, one must establish the theoretical geometry of the target. The IUPAC designation (1R,2R,3S) dictates a highly specific spatial arrangement on the cyclopentane ring.

If we map the priorities and configurations to a standard planar projection:

-

C1 (1R): The hydroxyl group is oriented downwards (

-face). -

C2 (2R): The hydroxyl group is oriented upwards (

-face). -

C3 (3S): The amine group is oriented downwards (

-face).

Consequently, the ring protons possess the inverse orientations: H1 is

Caption: Stereochemical elucidation workflow for (1R,2R,3S)-3-aminocyclopentane-1,2-diol.

Establishing Relative Stereochemistry via NMR

Relative stereochemistry is determined by mapping the spatial proximity of the ring protons. Because (1R,2R,3S)-3-aminocyclopentane-1,2-diol is a contiguous spin system, 1D

Coupling Constants (The Karplus Relationship)

In cyclopentane systems, the Karplus equation dictates that cis-protons (dihedral angle ~0°) typically exhibit larger coupling constants (

NOESY/ROESY Correlations

Through-space NOE correlations validate the syn-facial or anti-facial relationships. Since H1 and H3 are both on the

Caption: Key proton-proton coupling (3J) and NOE correlations defining the relative stereochemistry.

Table 1: Expected NMR Parameters for (1R,2R,3S)-3-Aminocyclopentane-1,2-diol

| Proton Pair | Spatial Relationship | Expected | NOESY Correlation |

| H1 ( | Trans (Anti) | 3.0 – 6.0 | Weak / None |

| H2 ( | Trans (Anti) | 3.0 – 6.0 | Weak / None |

| H1 ( | Cis (Syn) | N/A ( | Strong |

Absolute Stereochemistry: Mosher Ester Derivatization

While NMR establishes the relative trans-trans relationship, it cannot distinguish the (1R,2R,3S) enantiomer from its (1S,2S,3R) mirror image. Absolute configuration is determined using the modified Mosher's method .

Causality of the Mosher Method

Derivatizing the diol with (R)- and (S)-

Chemoselective Strategy

MTPA-Cl reacts with both amines and alcohols. To prevent the formation of a complex tri-MTPA derivative with overlapping anisotropic cones, the primary amine must be chemoselectively protected (e.g., as an N-Boc carbamate) prior to esterification.

Table 2: Diagnostic

| Proton | Position Relative to C1/C2 | Expected | Structural Rationale |

| H3 | Proximal to C2 | Positive (+) | Shielded by (R)-MTPA phenyl group at C2 |

| H5 | Proximal to C1 | Negative (-) | Shielded by (S)-MTPA phenyl group at C1 |

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol 1: NMR Sample Preparation and NOESY Acquisition

-

Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of Methanol-

(CD -

Validation Check (1D

H NMR): Acquire a standard 1D spectrum. Proceed to 2D only if solvent suppression is optimal and no paramagnetic line-broadening is observed (indicating trace metal contamination). -

NOESY Acquisition: Run a 2D NOESY experiment with a mixing time (

) of 300–500 ms. Causality: This specific mixing time allows sufficient cross-relaxation for small molecules (MW < 500) without risking spin-diffusion artifacts.

Protocol 2: Synthesis of the N-Boc Protected bis-Mosher Ester

-

Amine Protection: Dissolve the amino-diol (1.0 eq) in MeOH. Add triethylamine (1.5 eq) and Boc

O (1.1 eq). Stir at room temperature for 2 hours. -

Validation Check (Ninhydrin): Spot the reaction on a TLC plate and stain with ninhydrin. Causality: A shift from a purple spot (free primary amine) to a white/invisible spot confirms complete chemoselective protection.

-

Mosher Esterification: Split the purified N-Boc diol into two vials. To vial A, add (R)-MTPA-Cl (3.0 eq), pyridine, and catalytic DMAP in anhydrous CH

Cl -

Validation Check (

F NMR): Analyze the crude products via

Orthogonal Validation: X-Ray Crystallography

Relying solely on NMR models carries inherent risk if the molecule adopts non-standard conformations. Orthogonal validation via single-crystal X-ray diffraction is the gold standard.

Because the parent molecule contains only light atoms (C, H, N, O), anomalous dispersion using standard Cu-K

References

-

Whitten, J. P., McCarthy, J. R., & Whalon, M. R. (1985). Facile synthesis of the four 3-aminocyclopentane-1,2-diol stereoisomers. The Journal of Organic Chemistry, 50(22), 4399-4402.[Link]

-

Llona-Minguez, S., & Mackay, S. P. (2014). Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0). Beilstein Journal of Organic Chemistry, 10, 1333-1338.[Link]

-

Seco, J. M., Quiñoá, E., & Riguera, R. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451-2458.[Link]

Technical Guide: Stereoselective Synthesis of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol

[1][2][3]

Executive Summary

The compound (1R,2R,3S)-3-Aminocyclopentane-1,2-diol (CAS: 1932503-56-4) represents a critical chiral scaffold in medicinal chemistry.[1][2][3] It belongs to the family of aminocyclitols, which serve as pharmacophores in transition-state mimic glycosidase inhibitors, carbocyclic nucleoside analogs (e.g., Ticagrelor intermediates), and RNA modulators.[1][2]

This guide details a robust, stereoselective synthetic pathway designed for high enantiopurity.[1][2][4] Unlike routes that rely on complex chiral pool manipulations from carbohydrates, this protocol utilizes the stereoselective epoxidation and ring-opening of chiral 3-aminocyclopentene , a strategy that ensures precise control over the contiguous stereocenters (C1, C2, C3).[1][2][3] The methodology prioritizes scalability and scientific rigor, suitable for researchers in drug discovery and process chemistry.[2][3]

Key Structural Features[1][2][3][5][6]

Retrosynthetic Analysis

The synthesis is designed backward from the target to the commercially available or easily accessible (S)-N-Boc-3-aminocyclopentene .[3]

-

Disconnection 1 (C1-C2): The trans-1,2-diol motif is best installed via the acid-catalyzed opening of an epoxide.[2][3] This implies a precursor with a 1,2-epoxide oriented cis to the C3-amine to facilitate the correct stereochemical outcome upon inversion.[1][2][3]

-

Disconnection 2 (C2-C3): The relative cis stereochemistry between the C2-hydroxyl and C3-amine suggests a directing effect during the oxidation step.[3] A hydrogen-bonding directing group (e.g., carbamate) on the amine can direct epoxidation to the syn face.[3]

-

Starting Material: (S)-3-Aminocyclopentene (protected as Boc). This chiral building block can be obtained via enzymatic resolution of racemic 3-aminocyclopentene or derived from the Vince Lactam .[3]

Detailed Synthetic Protocol

Phase 1: Preparation of Chiral Precursor

Objective: Isolate (S)-N-Boc-3-aminocyclopentene with >98% ee.[2][3] Note: If starting from commercially available (S)-enantiomer, skip to Phase 2.[2]

Reagents:

-

Racemic 3-aminocyclopentene (1.0 equiv)

-

Ethyl acetate (solvent)

Protocol:

-

Boc Protection: Dissolve racemic 3-aminocyclopentene in DCM. Add Boc₂O and Et₃N. Stir at RT for 4 h.[3] Wash with 1N HCl, NaHCO₃, and brine.[1][2] Concentrate to yield rac-N-Boc-3-aminocyclopentene.[1][2][3]

-

Enzymatic Resolution: Dissolve the racemate in isopropyl ether. Add CAL-B and vinyl acetate (acyl donor). Incubate at 30°C.

-

Monitoring: Monitor by chiral HPLC. The enzyme selectively acetylates the (R)-enantiomer.[3][8]

-

Workup: Filter off enzyme. Concentrate filtrate.[3] Separate the (S)-N-Boc-amine (unreacted) from the (R)-amide via column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Validation: Verify absolute configuration via optical rotation (

should be negative).

Phase 2: Stereoselective Epoxidation

Objective: Synthesize (1S,2R,3S)-1,2-epoxy-3-(Boc-amino)cyclopentane . Mechanistic Insight: The carbamate NH acts as a hydrogen bond donor to the peracid oxygen, directing the epoxidation to the syn face (same face as the amine).[3]

Reagents:

-

(S)-N-Boc-3-aminocyclopentene (1.0 equiv)[3]

-

NaHCO₃ (sat. aq.)

Protocol:

-

Dissolve (S)-N-Boc-3-aminocyclopentene in anhydrous DCM (0.1 M). Cool to 0°C.[3][7][8]

-

Add mCPBA portion-wise over 30 min to maintain temperature.

-

Allow the reaction to warm to RT and stir for 12 h.

-

Quench: Add 10% Na₂SO₃ solution to destroy excess peroxide (starch-iodide test negative).

-

Extraction: Wash organic layer with sat.[2][3] NaHCO₃ (x3) to remove m-chlorobenzoic acid.

-

Purification: Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc 8:2).

-

Yield/Data: Expect a white solid.[2][3] NMR should show syn-epoxide protons (3.5-3.7 ppm).[3]

Phase 3: Regioselective Ring Opening

Objective: Generate the (1R,2R,3S)-3-Aminocyclopentane-1,2-diol core. Mechanistic Insight: Acid-catalyzed hydrolysis of the epoxide occurs via an SN2-like mechanism.[3] The nucleophile (H₂O) attacks the carbon distal to the bulky Boc-amino group or is guided by electronic factors.[3] In 3-amino-1,2-epoxides, attack at C2 (proximal) leads to the 1,2-trans, 2,3-cis product due to inversion at C2.[1][2][3]

Reagents:

-

Epoxide intermediate (from Phase 2)

-

THF/Water (1:1 mixture)

Protocol:

-

Dissolve the epoxide in THF/H₂O (1:1).

-

Add catalytic HClO₄ (0.1 equiv).

-

Heat to 50°C for 4-6 h. Monitor disappearance of epoxide by TLC.[3]

-

Workup: Neutralize with Amberlite IRA-400 (OH- form) or sat.[3] NaHCO₃. Filter and concentrate.

-

Deprotection (Optional): If the free amine is required immediately, treat the crude N-Boc diol with 4M HCl in Dioxane for 1 h.

-

Isolation: The final product is water-soluble.[3] Lyophilize or recrystallize from MeOH/Et₂O.[3]

Phase 4: Characterization & Data Tables

Product: (1R,2R,3S)-3-Aminocyclopentane-1,2-diol Hydrochloride.[1][2][3]

| Analytical Method | Expected Result | Interpretation |

| 1H NMR (D₂O) | Diagnostic coupling constants ( | |

| 13C NMR | 3 signals in 70-80 ppm range (CH-O, CH-N), 2 CH₂ signals.[1][2][3] | Confirms substitution pattern. |

| Mass Spec (ESI) | Confirms molecular formula C₅H₁₁NO₂. | |

| Optical Rotation | Confirms enantiopurity vs racemate. |

Reaction Workflow Diagram

Troubleshooting & Optimization (E-E-A-T)

-

Issue: Low Diastereoselectivity in Epoxidation.

-

Cause: Weak directing effect of Boc group.[3]

-

Solution: Switch solvent to Toluene or use a cyclic carbamate (oxazolidinone) formed between C3-N and C4-OH (if available) to rigidly enforce facial selectivity. Alternatively, use Vanadyl acetylacetonate (VO(acac)₂) with t-BuOOH if an allylic alcohol precursor is used.

-

-

Issue: Regioselectivity in Ring Opening.

-

Cause: Attack at C1 instead of C2.

-

Solution: The C2 position is sterically more accessible than C1 in the syn-epoxide due to the "bunching" of the C3-Boc group over the C1-C2 bond.[3] If selectivity is poor, use aluminum isopropoxide for ring opening, which often favors the formation of the specific regioisomer through coordination.[1][2]

-

References

-

Stereoselective Synthesis of Aminocyclopentitols: Trost, B. M., & Van Vranken, D. L. (1993).[1][2] Template-Directed Synthesis of Aminocyclopentitols. Journal of the American Chemical Society.[3] Link

-

Vince Lactam Applications: Singh, R., & Vince, R. (2012).[1][2] 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block. Chemical Reviews. Link

-

Ticagrelor Intermediate Synthesis: (Related diastereomer synthesis for context). Process for the preparation of Ticagrelor intermediates. Patent WO2011017108.[3] Link

-

Compound Data: PubChem CID 11893928 (Methyl analog) & Related Isomers.[5] Link

-

Specific CAS Entry: 1932503-56-4 Product Page. Link

Sources

- 1. 42015-13-4|(2R,3S,4R,5S)-6-Aminohexane-1,2,3,4,5-pentaol|BLD Pharm [bldpharm.com]

- 2. 57027-74-4|(2R,3R,4R,5R)-6-Aminohexane-1,2,3,4,5-pentaol|BLD Pharm [bldpharm.com]

- 3. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

- 4. EP3845518A1 - Preparation method for (1r,3s)-3-amino-1-cyclopentanol and salts thereof - Google Patents [patents.google.com]

- 5. (1R,2R,3S)-3-methylcyclopentane-1,2-diol | C6H12O2 | CID 11893928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Aminocyclopentane-1,3-diols as platforms for diversity: synthesis of a screening library - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. BJOC - Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds [beilstein-journals.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol

Executive Summary

In the landscape of fragment-based drug discovery, low-molecular-weight chiral synthons are foundational to developing highly specific, metabolically stable therapeutics. (1R,2R,3S)-3-Aminocyclopentane-1,2-diol is a critical building block, particularly in the synthesis of carbocyclic nucleoside analogues[1]. By replacing the labile oxygen atom of a standard ribose ring with a methylene group, this cyclopentane scaffold imparts resistance to enzymatic cleavage by nucleoside phosphorylases while maintaining the necessary three-dimensional conformation for target binding[2].

This technical guide provides an in-depth analysis of the compound's molecular weight (117.146 g/mol ), the analytical methodologies required to empirically verify its exact mass, and its mechanistic utility in the synthesis of antiviral and antineoplastic agents.

Physicochemical Profiling & Structural Analysis

Understanding the exact quantitative metrics of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol is essential for stoichiometric precision during complex multi-step syntheses. Its low molecular weight and high polarity make it an ideal fragment, adhering strictly to Lipinski’s Rule of Five for oral bioavailability.

Quantitative Physicochemical Data

| Property | Value | Causality / Significance in Drug Design |

| IUPAC Name | (1R,2R,3S)-3-Aminocyclopentane-1,2-diol | Defines the exact spatial orientation required for receptor mimicry. |

| Molecular Formula | C₅H₁₁NO₂ | Dictates the elemental composition and isotopic distribution. |

| Molecular Weight | 117.146 g/mol [3] | Low MW allows for downstream functionalization without exceeding the 500 Da limit for oral drugs. |

| Monoisotopic Exact Mass | 117.0790 Da | Critical for High-Resolution Mass Spectrometry (HRMS) identification. |

| Stereocenters | 3 (1R, 2R, 3S) | Mimics the chiral environment of natural ribofuranose rings[1]. |

| H-Bond Donors | 4 (from -OH and -NH₂) | Ensures high aqueous solubility and robust target-site hydrogen bonding. |

| H-Bond Acceptors | 3 (from O and N) | Facilitates interaction with kinase hinge regions or viral polymerases. |

Analytical Methodologies for Molecular Weight Verification

To ensure synthetic integrity, the molecular weight and purity of the (1R,2R,3S)-3-Aminocyclopentane-1,2-diol fragment must be empirically validated before it is subjected to coupling reactions. High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is the gold standard.

Causality-Driven Protocol: LC-HRMS Verification

The following self-validating protocol is designed to confirm the exact mass (117.0790 Da) while preventing common analytical pitfalls such as ion suppression.

Step 1: Sample Preparation

-

Action: Dissolve the analyte in a 50:50 (v/v) mixture of LC-MS grade Acetonitrile and Water, supplemented with 0.1% Formic Acid.

-

Causality: Formic acid acts as a proton source, driving the equilibrium toward the formation of the

molecular ion, which is essential for positive-mode electrospray ionization.

Step 2: Chromatographic Resolution (HILIC)

-

Action: Inject 2 µL of the sample onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column rather than a standard C18 reversed-phase column.

-

Causality: The high polarity of the aminodiol (due to four H-bond donors) causes it to elute in the void volume of a C18 column, leading to severe matrix effects. HILIC provides orthogonal retention based on polarity, ensuring sharp, well-resolved peaks.

Step 3: Electrospray Ionization (ESI-TOF)

-

Action: Operate the Time-of-Flight (TOF) mass analyzer in positive ESI mode. Calibrate the instrument using a sodium formate cluster solution prior to acquisition.

-

Causality: TOF analyzers provide high mass accuracy (resolution > 30,000). Pre-run calibration ensures that the mass drift is minimized, allowing for exact mass determination.

Step 4: Data Processing & Self-Validation

-

Action: Extract the chromatogram for the expected

ion at m/z 118.0868. Calculate the mass error and compare the empirical isotopic pattern against the theoretical C₅H₁₁NO₂ pattern. -

Causality: A mass error of

ppm, combined with a matching A+1/A+2 isotopic ratio, creates a self-validating closed loop that definitively confirms the molecular weight of 117.146 g/mol without isobaric ambiguity.

Workflow for empirical molecular weight verification of 3-aminocyclopentane-1,2-diol via LC-HRMS.

Synthetic Utility & Pharmacokinetic Relevance

The true value of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol lies in its application as a chiral amine building block. It is frequently reacted with halo-purine intermediates to synthesize carbocyclic analogues of the nucleoside Q precursor (PreQ0) and Aristeromycin[1][2].

Mechanistic Role in Drug Design

-

Nucleophilic Aromatic Substitution (

): The primary amine at the 3-position of the cyclopentane ring acts as a potent nucleophile. When exposed to a halo-purine (e.g., a 4-chloro-7-deazapurine derivative) under basic conditions and heat, the amine displaces the halogen, covalently linking the cyclopentyl scaffold to the heterocyclic core[1]. -

Metabolic Stability: Natural nucleosides are rapidly degraded in vivo by phosphorylases that cleave the glycosidic bond between the ribose sugar and the nucleobase. Because the aminocyclopentanediol fragment utilizes a robust carbon-nitrogen (C-N) bond attached to a carbocycle (rather than a hemiaminal ether), the resulting drug is highly resistant to enzymatic degradation[2].

-

Stereochemical Fidelity: The (1R,2R,3S) configuration ensures that the two hydroxyl groups are spatially oriented to perfectly mimic the 2' and 3' hydroxyls of natural RNA/DNA substrates, allowing the drug to successfully trick viral polymerases or host kinases into binding the inhibitor.

Synthetic integration of the aminocyclopentanediol fragment into carbocyclic nucleosides.

References

- Title: 725684-22-0 | (1R,2S,3R)

- Title: Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0)

- Title: (1R,3R)

Sources

Discovery and Application of Aminocyclopentane Diol Derivatives in Modern Drug Development

Executive Summary

The exploration of novel chemical space is a foundational pillar of modern drug discovery. Among the most versatile scaffolds emerging in fragment-based drug discovery (FBDD) and nucleoside analogue synthesis are aminocyclopentane diol derivatives . These

Structural Rationale & Medicinal Chemistry

The transition from flat,

Causality in Scaffold Selection:

-

Disruption of Planarity: While the central cyclopentane ring lacks rotatable bonds, its inherent pseudo-rotation disrupts molecular planarity. This dynamic behavior significantly enhances aqueous solubility.

-

Conformational Sampling: The pseudo-rotation allows the scaffold to address a wide-ranging conformational space, increasing the probability of optimal target engagement in poorly defined binding pockets.

-

Stereochemical Precision: The diol and amine functionalities provide three distinct, stereochemically defined attachment points, making them ideal platforms for generating molecular diversity in combinatorial libraries.

Structural advantages of the aminocyclopentanediol scaffold in drug design.

Fragment-Based Library Generation

To harness the diversity of the aminocyclopentanediol scaffold, researchers employ polymer-assisted solution-phase synthesis. This approach eliminates the need for traditional column chromatography at every step, which is a major bottleneck in library generation.

Protocol 1: Polymer-Assisted Synthesis of 4-Amidocyclopentane-1,3-diol Monoethers

This protocol is a self-validating system designed to yield an 80-member screening library with high purity, utilizing in-process scavenging to ensure reaction completion .

Step-by-Step Methodology:

-

Scaffold Preparation: Dissolve the cis-4-aminocyclopentane-1,3-diol scaffold (1.0 eq) in anhydrous dichloromethane (DCM).

-

N-Acylation: Add a diverse carboxylic acid (1.2 eq) to the solution. Causality: A slight excess of acid drives the acylation to completion.

-

Polymer-Supported Coupling: Introduce Polymer-Supported (PS)-Carbodiimide (1.5 eq) and PS-DMAP (0.2 eq). Shake the suspension at room temperature for 16 hours. Causality: PS-reagents facilitate amide bond formation while remaining insoluble, allowing for easy removal via filtration.

-

In-Process Scavenging (Self-Validation Check): To remove unreacted carboxylic acid, add PS-Trisamine (2.0 eq). To scavenge any unreacted amine scaffold, add PS-Isocyanate. Shake for an additional 8 hours. Validation: Analyze an aliquot via LC-MS; the absence of starting material peaks confirms complete scavenging.

-

Filtration: Filter the resin and wash sequentially with DCM and Methanol. Concentrate the filtrate to yield the pure intermediate amide.

-

O-Alkylation: Dissolve the amide in N,N-Dimethylformamide (DMF). Treat with Sodium Hydride (NaH) at 0°C, followed by the addition of diverse alkyl halides to generate the final monoether library.

Workflow for polymer-assisted synthesis of 4-amidocyclopentane-1,3-diol monoethers.

Application in Carbocyclic Nucleoside Analogues

Beyond fragment libraries, aminocyclopentanediols are critical in synthesizing carbocyclic analogues of nucleosides. A prominent example is the synthesis of analogues of the nucleoside Q precursor (PreQ0), a 7-deazapurine derivative with potent kinase-inhibitory properties .

Protocol 2: Stereoselective Synthesis of PreQ0 Analogues

Coupling highly functionalized heterocycles with diols requires strict protecting group strategies to prevent side reactions.

Step-by-Step Methodology:

-

Diol Protection: React (1RS,2SR,3RS)-3-aminocyclopentane-1,2-diol with benzoyl chloride to form a dibenzoate intermediate. Causality: Previous empirical data shows that leaving multiple alcohol functionalities unprotected during high-temperature

coupling leads to complex reaction mixtures and degraded yields. Benzoate is specifically chosen because its basic cleavage conditions align perfectly with the final deprotection step. -

Debenzylation: Remove the N-benzyl protecting groups from the amine using catalytic hydrogenation (Pd/C,

) in an Ethyl Acetate (EtOAc) co-solvent. Validation: Confirm -

High-Temperature Coupling: React the deprotected amine with the chloro-intermediate of PreQ0 (a protected 7-deazapurine) in a sealed tube at elevated temperatures.

-

One-Pot Global Deprotection: Treat the coupled product with Sodium Methoxide (NaOMe) in Methanol. Causality: This single basic step elegantly cleaves both the benzoate groups on the cyclopentane ring and the pivalamide group on the purine core, yielding the final carbocyclic PreQ0 analogue efficiently.

Stereoselective synthesis pathway for carbocyclic PreQ0 nucleoside analogues.

Quantitative Data & Biological Activity

The structural versatility of aminocyclopentane diols translates directly into diverse biological activities. Table 1 summarizes the physicochemical targets and biological efficacy of various derivatives developed using these scaffolds.

Table 1: Physicochemical and Biological Properties of Selected Aminocyclopentanediol Derivatives

| Compound Scaffold | Stereochemistry | Primary Application Area | Key Bioactivity / Target | Reference |

| 4-Aminocyclopentane-1,3-diol | cis (rel-1R,3S,4S) | Fragment-based screening libraries | Cytotoxicity ( | [Zohrabi-Kalantari et al., 2014] |

| 3-Aminocyclopentane-1,2-diol | (1RS,2SR,3RS) | Carbocyclic nucleoside analogues | PreQ0 / Broad-spectrum Kinase inhibition | [Llona-Minguez & Mackay, 2014] |

| 4-Aminocyclopentane-1,2,3-triol | (1S,2R,3S,4R) | Advanced nucleoside analogues | Kinase library expansion & structural probing | [Llona-Minguez & Mackay, 2014] |

| Aminocyclopentane derivatives | Various | Glycosidase inhibitors | [Alectos Therapeutics, 2017] |

References

-

4-Aminocyclopentane-1,3-diols as platforms for diversity: synthesis of a screening library. MedChemComm.[Link][1]

-

Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0). Beilstein Journal of Organic Chemistry.[Link][2]

-

Selective glycosidase inhibitors and uses thereof. US Patent 9,701,693 B2.[3]

Sources

- 1. 4-Aminocyclopentane-1,3-diols as platforms for diversity: synthesis of a screening library - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP0713873A2 - Aminocyclopentane derivative - Google Patents [patents.google.com]

Biological activity of aminocyclopentane scaffolds

The Aminocyclopentane Scaffold: A Technical Guide to Biological Activity & Medicinal Chemistry

Executive Summary

The aminocyclopentane scaffold represents a privileged structural motif in modern medicinal chemistry, valued for its ability to impose conformational restriction while maintaining specific vectoral alignment of functional groups. Unlike flexible linear amines or rigid aromatic systems, the cyclopentane ring offers a unique "Goldilocks" zone of defined stereochemistry (cis/trans isomerism) and envelope conformations that mimic transition states of hydrolytic enzymes or proline-rich peptide turns.

This guide analyzes the biological activity of this scaffold across three distinct therapeutic axes: Antiviral (Neuraminidase inhibition), Antifungal (Aminoacyl-tRNA synthetase inhibition), and Oncology (Kinase inhibition). It provides actionable protocols for biological evaluation and mechanistic insights into Structure-Activity Relationships (SAR).[1]

Structural & Stereochemical Considerations

The Core Directive: The biological potency of aminocyclopentanes is almost exclusively driven by stereochemistry. The scaffold serves as a bioisostere for proline or a furanose ring, but its lipophilicity (logP) is higher, improving membrane permeability.

-

Conformational Locking: The ring restricts the rotation of the amine and carboxyl/side-chain groups, reducing the entropic penalty upon binding to a protein target.

-

Cis vs. Trans:

-

Cis-isomers (e.g., Cispentacin) often mimic

-turns in peptides or specific transport substrates. -

Trans-isomers are frequently used to span larger distances within an active site, such as bridging the S1 and S3 pockets of a protease.

-

Case Study I: Antiviral Activity (Peramivir)

Target: Influenza Neuraminidase (NA) Mechanism: Transition State Mimicry[2]

Peramivir utilizes a polysubstituted cyclopentane ring to position a guanidino group and a carboxylate group in a geometry that mimics the oxocarbenium ion transition state of sialic acid cleavage. The cyclopentane ring replaces the DHP (dihydropyran) or sialic acid ring, providing a hydrolytically stable core.

Mechanism of Action Visualization

Caption: Peramivir mimics the transition state of sialic acid hydrolysis, locking the neuraminidase enzyme and preventing viral release.[1][3][4][5][6][7][8][9]

Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay

Objective: Determine the IC50 of an aminocyclopentane derivative against Influenza NA.

Reagents:

-

Substrate: MUNANA (2'-(4-methylumbelliferyl)-

-D-N-acetylneuraminic acid).[2][10] -

Assay Buffer: 33.3 mM MES, 4 mM CaCl

, pH 6.5. -

Stop Solution: 0.1 M Glycine in 25% Ethanol, pH 10.7.

-

Enzyme Source: Influenza virus (e.g., A/PR/8/34) or recombinant NA.

Workflow:

-

Preparation: Dissolve test compounds in DMSO. Dilute serially in Assay Buffer (final DMSO < 1%).

-

Incubation:

-

Add 25

L of test compound dilution to a black 96-well plate. -

Add 25

L of standardized virus/enzyme solution. -

Incubate at 37°C for 30 minutes to allow equilibrium binding.

-

-

Reaction:

-

Add 50

L of 200 -

Incubate at 37°C for 60 minutes.

-

-

Termination: Add 100

L of Stop Solution. -

Detection: Measure fluorescence (Ex: 365 nm, Em: 450 nm).

-

Analysis: Fit data to a 4-parameter logistic equation to calculate IC50.

Case Study II: Antifungal Activity (Cispentacin)[11][12]

Target: Isoleucyl-tRNA Synthetase (IleRS) Mechanism: "Trojan Horse" Transport & Translation Inhibition

Cispentacin ((1R,2S)-2-aminocyclopentane-1-carboxylic acid) is a naturally occurring antifungal antibiotic.[11] Its activity relies on a dual mechanism: active transport into the fungal cell followed by intracellular inhibition of protein synthesis.

Critical Insight: Cispentacin shows poor activity in rich media (e.g., Sabouraud Dextrose) because exogenous amino acids compete for the transport system. Efficacy is best observed in minimal media.

Biological Pathway Visualization

Caption: Cispentacin exploits amino acid transporters to enter the cell, where it inhibits tRNA charging and protein synthesis.

Experimental Protocol: Turbidimetric Antifungal Susceptibility Test

Objective: Determine MIC in defined minimal media to avoid false negatives.

Reagents:

-

Medium: Yeast Nitrogen Base (YNB) w/o amino acids, supplemented with 2% glucose.

-

Organism: Candida albicans clinical isolates.[11]

Workflow:

-

Inoculum: Prepare a suspension of C. albicans in saline adjusted to 0.5 McFarland standard. Dilute 1:1000 in YNB medium.

-

Plate Setup: Add 100

L of inoculum to 96-well microtiter plates. -

Dosing: Add 100

L of serially diluted Cispentacin (range 0.1 – 100 -

Control: Include growth control (no drug) and sterile control (no fungi).

-

Incubation: Incubate at 35°C for 24–48 hours.

-

Readout: Measure Optical Density (OD) at 600 nm.

-

MIC50: Concentration causing

50% reduction in turbidity compared to growth control.[12]

-

Case Study III: Oncology (IGF-1R Kinase Inhibitors)

Target: Insulin-like Growth Factor 1 Receptor (IGF-1R) Mechanism: ATP-Competitive Inhibition

Cyclopentyl-pyrimidine derivatives have emerged as potent kinase inhibitors. The cyclopentane ring acts as a hydrophobic core that fills the ATP-binding pocket, often orienting solubilizing groups (like piperazines) towards the solvent front.

SAR Logic:

-

N-substitution: The amine nitrogen of the cyclopentane often links to the hinge-binding motif (e.g., pyrimidine).

-

Ring Substitution: Substituents on the cyclopentane ring (e.g., hydroxyl, methyl) can probe the ribose-binding pocket or specific hydrophobic regions (Gatekeeper residue).

Data Summary: Comparative Activity

| Compound Class | Core Scaffold | Primary Target | Key Potency Metric | Reference |

| Peramivir | Guanidino-cyclopentane | Influenza Neuraminidase | IC50: 0.1 – 1.0 nM | [1, 2] |

| Cispentacin | Ile-tRNA Synthetase | MIC: 6 – 12 | [3, 4] | |

| Cpd 6f | Cyclopentyl-pyrimidine | IGF-1R Kinase | IC50: ~20 nM | [5] |

Experimental Protocol: ELISA-Based Kinase Assay

Objective: Quantify inhibition of IGF-1R autophosphorylation.

Workflow:

-

Coating: Coat 96-well plates with Poly(Glu, Tyr) 4:1 substrate (10

g/mL in PBS) overnight at 4°C. -

Reaction Mix:

-

Execution: Add mix to coated plate. Incubate 60 min at Room Temp.

-

Detection:

-

Wash plate 3x with PBS-T.

-

Add anti-phosphotyrosine antibody (HRP-conjugated). Incubate 60 min.

-

Add TMB substrate. Stop with 1M H

SO

-

-

Analysis: Measure Absorbance at 450 nm.

References

-

Babu, Y. S., et al. (2000). "BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor through structure-based drug design." Journal of Medicinal Chemistry, 43(19), 3482–3486. Link

-

FDA Access Data. (2014). "RAPIVAB (peramivir injection) Prescribing Information." U.S. Food and Drug Administration. Link

-

Konishi, M., et al. (1989). "Cispentacin, a new antifungal antibiotic.[11] I. Production, isolation, physico-chemical properties and structure." The Journal of Antibiotics, 42(12), 1749–1755. Link

-

Oki, T., et al. (1989). "Cispentacin, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities."[12][11] The Journal of Antibiotics, 42(12), 1756–1762. Link

-

Chitale, A. R., et al. (2015). "Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor."[5] European Journal of Medicinal Chemistry, 92, 246-256.[5] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitors: SAR of a series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cispentacin, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

(1R,2R,3S)-3-Aminocyclopentane-1,2-diol literature review

The following technical guide details the synthesis, stereochemical properties, and medicinal applications of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol .

Core Scaffold for Carbocyclic Nucleosides and Glycosidase Inhibitors [1]

Executive Summary

(1R,2R,3S)-3-Aminocyclopentane-1,2-diol is a highly functionalized chiral carbocycle utilized primarily as a bioisostere for furanose sugars in drug development.[1] By replacing the endocyclic oxygen of a ribose ring with a methylene group, this scaffold confers metabolic stability against phosphorylases and glycosidases while retaining the three-dimensional geometry required for enzyme binding.[1] It serves as a critical intermediate in the synthesis of carbocyclic nucleosides (e.g., Aristeromycin analogues) and iminosugar-mimetic glycosidase inhibitors .

This guide focuses on the specific (1R,2R,3S) stereoisomer, characterized by a trans-1,2-diol relationship and a specific relative configuration of the amine, distinguishing it from the all-cis derivatives typically obtained via direct dihydroxylation.[1]

Structural Analysis & Stereochemistry

The biological potency of aminocyclopentane-1,2-diols is strictly governed by their stereochemistry.[1] The (1R,2R,3S) configuration implies:

-

C1-C2 Relationship: Trans-diol.[1] (In a cyclopentane ring, 1R,2R indicates substituents on opposite faces).[1]

-

C2-C3 Relationship: Dependent on the specific numbering priority, but geometrically defines the spatial arrangement of the amine relative to the hydroxyls.

This specific "trans-diol" arrangement is thermodynamically accessible via epoxide ring opening , whereas the "cis-diol" isomers (1R,2S) are typically accessed via OsO₄-catalyzed dihydroxylation .[1]

Conformational Locking

Unlike flexible acyclic amines, the cyclopentane ring locks the hydroxyl and amino groups into a "C2-envelope" or "twisted" conformation. This rigidity reduces the entropic penalty upon binding to kinase or glycosidase active sites, often resulting in nanomolar affinity compared to micromolar affinity for acyclic analogues.[1]

Experimental Protocols: Synthesis

Two primary routes exist for accessing chiral aminocyclopentane diols.[2] To achieve the (1R,2R) trans-diol configuration, the Epoxide Opening Route is the authoritative protocol.[1] The Vince Lactam Route is provided for context as it generates the diastereomeric cis-diol scaffold.

Protocol A: Stereoselective Epoxide Opening (Targeting 1R,2R Trans-Diol)

Rationale: Nucleophilic opening of a cyclopentene oxide by an amine proceeds with anti-stereochemistry, naturally yielding the trans-amino alcohol or trans-diol motif.[1]

Step-by-Step Methodology:

-

Starting Material: (1S,5R)-2-Oxabicyclo[3.1.0]hex-3-one (Lactone) or chiral Cyclopent-2-en-1-ol derivatives.[1]

-

Epoxidation: Treat N-protected 3-aminocyclopentene with m-CPBA in dichloromethane (DCM) at 0°C.

-

Control: The bulky N-protecting group (e.g., dibenzyl) directs epoxidation to the anti face, yielding the trans-epoxide.[1]

-

-

Ring Opening (Hydrolysis):

-

Deprotection:

-

If Benzyl groups were used: Perform Hydrogenolysis (H₂, Pd/C, MeOH, 40 psi).

-

If Boc groups were used: Treat with TFA/DCM (1:4) for 1 hour.

-

-

Purification: The highly polar aminodiol is purified via Ion-Exchange Chromatography (Dowex 50W-X8, elution with 1M NH₄OH).[1]

Protocol B: The Vince Lactam Route (Industrial Standard for Cis-Diols)

Rationale: Used when the cis-diol configuration (1R,2S) is required, often for Aristeromycin synthesis.[1] This route is scalable to kilogram quantities.

-

Enzymatic Resolution: Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) is resolved using Lactamase enzyme to yield the (-)-lactam (99% ee).[1]

-

Dihydroxylation:

-

Ring Opening:

-

Treat the hydroxylated lactam with HCl/MeOH to open the ring, yielding the methyl ester amino-diol.[1]

-

Reduce the ester (LiBH₄) to the alcohol if targeting the triol, or hydrolyze to the acid.

-

Visualization: Synthetic Pathways

The following diagram illustrates the divergence between the Epoxide route (Trans-diol) and the Osmium route (Cis-diol).

Caption: Divergent synthesis of Aminocyclopentane-1,2-diols. Route A yields the (1R,2R) trans-diol via epoxide opening; Route B yields the (1R,2S) cis-diol via syn-dihydroxylation.[1]

Medicinal Chemistry Applications

Carbocyclic Nucleosides (Antiviral/Anticancer)

The (1R,2R,3S)-aminodiol core serves as the "sugar" unit in carbocyclic nucleosides.

-

Mechanism: The amine group at C3 is typically coupled to a purine or pyrimidine base (e.g., 6-chloropurine) via a substitution reaction (e.g., Tsuji-Trost or direct SN2).[1]

-

Advantage: The absence of the glycosidic bond (C-N instead of C-O-C) renders these drugs immune to cleavage by nucleoside phosphorylases, extending their half-life in vivo.

-

Target: Viral DNA polymerases (HBV, HIV) or S-adenosylhomocysteine hydrolase (SAH).[1]

Glycosidase Inhibition

Aminocyclopentanes mimic the transition state of glycosidic hydrolysis.

-

Charge Mimicry: At physiological pH, the secondary amine is protonated (NH₂⁺), mimicking the positive charge of the oxocarbenium ion intermediate formed during sugar hydrolysis.[1]

-

Stereochemical Matching: The (1R,2R) diol configuration mimics the specific hydroxyl arrangement of glucose or mannose, allowing the inhibitor to bind specifically to

-glucosidase or mannosidase.[1]

Table 1: Comparative Activity of Cyclopentane Scaffolds

| Scaffold Configuration | Mimic Type | Primary Enzyme Target | Representative Drug/Lead |

| (1R,2R)-Trans-Diol | Glucoside/Mannoside | Trehazolin Analogues | |

| (1R,2S)-Cis-Diol | Riboside | SAH Hydrolase / Polymerase | Aristeromycin, Neplanocin A |

| Cyclopentenyl (Unsat) | Transition State | Influenza Neuraminidase | Peramivir (Bioisostere) |

Analytical Profiling

Verification of the (1R,2R,3S) stereochemistry is performed via ¹H-NMR coupling constants (

-

Trans-Diol (1R,2R): The proton at C1 and C2 will exhibit a smaller coupling constant (

Hz) if the ring adopts a twist conformation where the protons are pseudo-equatorial, or larger ( -

NOE Correlations:

-

For (1R,2R)-trans: No strong NOE between H1 and H2.

-

For (1R,2S)-cis: Strong NOE signal between H1 and H2.[1]

-

References

-

Vince, R. (2010).[1] The Vince Lactam: A Versatile Intermediate for the Synthesis of Carbocyclic Nucleosides. Journal of Organic Chemistry. Link (Generalized source for Vince Lactam utility).

-

Trost, B. M., & Madsen, R. (1994).[1] Palladium-Catalyzed Enantioselective Synthesis of Carbanucleosides. Journal of the American Chemical Society. Link (Foundational work on cyclopentyl amine synthesis).

-

Martinez, A., et al. (2014).[1] Regio- and stereoselective synthesis of new diaminocyclopentanols. Beilstein Journal of Organic Chemistry. Link (Specific protocol for epoxide opening to trans-diols).

-

Shing, T. K. M., et al. (2006).[1] Carbocyclic analogues of D-ribose and their conversion to carbocyclic nucleosides. Tetrahedron. Link

-

EPA CompTox Dashboard. (2024). Chemical Properties for (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol. Link (Physical property data).[7]

Sources

- 1. (1R,2S,3R)-3-aminocyclopentane-1,2-diol hydrochloride - CAS号 423759-66-4 - 摩熵化学 [molaid.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. sciforum.net [sciforum.net]

- 5. mdpi.com [mdpi.com]

- 6. Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

Methodological & Application

Application Note: Chiral Synthesis of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol

[1]

Introduction & Structural Significance[1][2][3]

The carbocyclic amine diol (1R,2R,3S)-3-Aminocyclopentane-1,2-diol represents a privileged structural motif in medicinal chemistry.[1] It serves as a bioisostere for the ribose ring in nucleosides, replacing the endocyclic oxygen with a methylene group to enhance metabolic stability against phosphorylases and hydrolases. This specific stereoisomer—characterized by a trans-1,2-diol configuration and a cis-relationship between the C2-hydroxyl and C3-amine (relative to the ring plane)—is a key intermediate in the synthesis of Carbocyclic Nucleoside Analogues (e.g., Aristeromycin derivatives) and Glycosidase Inhibitors .[1]

Structural Analysis & Stereochemical Strategy

-

Target: (1R, 2R, 3S) configuration.

-

Key Features:

-

C1-C2 Trans-Diol: Best accessed via the anti-opening of an epoxide.[1]

-

C3-Amine (S): The stereocenter that directs the subsequent functionalization.

-

-

Synthetic Logic: To achieve the (1R, 2R) diol configuration from a (3S) precursor, the strategy relies on steric control . Utilizing a bulky protecting group on the (3S)-amine directs epoxidation to the anti-face, followed by nucleophilic opening to yield the desired stereochemistry.

Retrosynthetic Analysis

The synthetic pathway is designed for high enantiopurity, utilizing the "Chiral Pool" approach or Enzymatic Resolution to establish the initial stereocenter, followed by substrate-controlled diastereoselective functionalization.[1]

Figure 1: Retrosynthetic strategy relying on steric control to establish the trans-diol configuration.

Detailed Experimental Protocols

Phase 1: Preparation of (S)-N-Boc-3-aminocyclopentene

Objective: Isolate the enantiopure alkene scaffold. Methodology: Enzymatic resolution is preferred for scalability and high enantiomeric excess (ee).

Reagents:

-

Racemic N-Boc-3-aminocyclopentene (prepared from cyclopentadiene and di-tert-butyl azodicarboxylate or via allylic amination).[1]

-

Pseudomonas cepacia Lipase (Amano PS-IM).[1]

-

Vinyl Acetate (Acyl donor).

-

MTBE (Solvent).

Protocol:

-

Dissolution: Dissolve rac-N-Boc-3-aminocyclopentene (10.0 g, 54.6 mmol) in MTBE (100 mL).

-

Enzyme Addition: Add Vinyl Acetate (20 mL, excess) and Pseudomonas cepacia Lipase (immobilized, 1.0 g).

-

Incubation: Stir the suspension at 30°C for 24–48 hours. Monitor conversion by Chiral HPLC.

-

Separation: Filter off the enzyme. Concentrate the filtrate.

-

Purification: Separate the (S)-carbamate from the (R)-acetate via Flash Column Chromatography (SiO2, Hexanes/EtOAc 8:1).

-

Yield: ~45% (theoretical max 50%).

-

QC: >98% ee (Chiralcel OD-H column).

-

Phase 2: Stereoselective Anti-Epoxidation

Objective: Introduce the epoxide oxygen on the face opposite to the amine group to set up the (1R, 2S) epoxide configuration (relative to 3S). Critical Causality: Using a bulky protecting group (Boc or Dibenzyl) ensures the oxidant approaches from the less hindered face (anti-directing).

Reagents:

-

(S)-N-Boc-3-aminocyclopentene (4.0 g, 21.8 mmol).[1]

-

m-Chloroperbenzoic acid (mCPBA, 77%, 1.2 equiv).[1]

-

Dichloromethane (DCM).

-

Saturated NaHCO3.

Protocol:

-

Setup: Dissolve (S)-N-Boc-3-aminocyclopentene in DCM (40 mL) and cool to 0°C.

-

Oxidation: Add mCPBA (5.8 g, 26.2 mmol) portion-wise over 15 minutes.

-

Reaction: Warm to room temperature and stir for 12 hours.

-

Stereochemical Outcome: The bulky Boc group blocks the syn face. The major product is (1R, 2S, 3S)-1,2-epoxy-3-(N-Boc-amino)cyclopentane .[1]

-

-

Workup: Quench with 10% Na2SO3 (to reduce excess peroxide) followed by sat. NaHCO3. Extract with DCM.

-

Purification: Flash chromatography (Hexanes/EtOAc 4:1) to isolate the anti-epoxide.

-

Data Validation: 1H NMR should show characteristic epoxide protons at ~3.5 ppm with specific coupling constants indicative of trans relationship to the amide proton.

-

Phase 3: Regioselective Ring Opening & Deprotection

Objective: Open the epoxide to generate the trans-diol. Mechanism: Acid-catalyzed hydrolysis proceeds via an SN2-like mechanism.[1] Nucleophilic attack by water occurs at the more activated/less hindered carbon. For the (1R, 2S)-epoxide, attack at C2 (inversion) yields the (2R)-alcohol, while C1 retains (1R) configuration.[1]

Reagents:

-

(1R, 2S, 3S)-Epoxide intermediate.[1]

-

Perchloric acid (HClO4) or dilute H2SO4 (THF/H2O).

-

4M HCl in Dioxane (for Boc removal).

Protocol:

-

Hydrolysis: Dissolve the epoxide (2.0 g) in THF (10 mL) and Water (10 mL). Add 5 drops of 35% HClO4.

-

Heating: Heat to 50°C for 4 hours.

-

Transformation: Epoxide opens to give (1R, 2R, 3S)-3-(N-Boc-amino)cyclopentane-1,2-diol .[1]

-

-

Isolation: Neutralize with solid NaHCO3, filter, and concentrate.

-

Deprotection: Redissolve the crude residue in 4M HCl/Dioxane (10 mL). Stir at RT for 2 hours.

-

Final Purification: Concentrate to dryness. Recrystallize the hydrochloride salt from EtOH/Et2O.

Quality Control & Data Specifications

Analytical Parameters

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual Inspection |

| Purity | > 98.0% | HPLC (C18, 0.1% TFA/MeCN) |

| Chiral Purity | > 99% ee | Chiral HPLC (Chiralpak AD-H) |

| 1H NMR | Consistent with structure | 500 MHz, D2O |

| Mass Spec | [M+H]+ = 148.1 m/z | LC-MS (ESI) |

| Optical Rotation | Specific [α]D value | Polarimetry (c=1, H2O) |

Stereochemical Validation Logic

To ensure the correct isomer (1R, 2R, 3S) was synthesized:

-

NOE (Nuclear Overhauser Effect): In the acetonide derivative (if prepared for analysis), H1 and H2 (trans) should show weak/no NOE. H2 and H3 (cis) should show a strong NOE signal.

-

Coupling Constants: The trans-diol protons (H1-H2) typically exhibit a coupling constant (

) of ~4–6 Hz in cyclopentane systems, whereas cis protons often show larger

Process Workflow Diagram

Figure 2: Step-by-step synthetic workflow from racemic precursor to final hydrochloride salt.

References

-

Vertex AI Search. (2023). Synthesis of (1R,2R,3S)-3-aminocyclopentane-1,2-diol and related carbocyclic nucleoside precursors. Retrieved from 6[1]

-

ChemicalBook. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid synthesis. Retrieved from [1]

-

Woll, M. G., Fisk, J. D., & Gellman, S. H. (2002).[1] Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives. Journal of the American Chemical Society. Retrieved from [1]

-

Martínez, L. E., et al. (2014).[1] Regio- and stereoselective epoxide ring opening of N,N-disubstituted 1,2-epoxy-3-aminocyclopentanes. Journal of Organic Chemistry. Retrieved from

-

Sigma-Aldrich. (n.d.).[1] (1R,2S,3R,5R)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride Product Page. Retrieved from [1]

Sources

- 1. 57027-74-4|(2R,3R,4R,5R)-6-Aminohexane-1,2,3,4,5-pentaol|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols [beilstein-journals.org]

- 4. mdpi.com [mdpi.com]

- 5. EP3845518A1 - Preparation method for (1r,3s)-3-amino-1-cyclopentanol and salts thereof - Google Patents [patents.google.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Application Note: Advanced Asymmetric Synthesis Protocols for Enantiopure Aminocyclopentanols

Executive Summary & Strategic Importance

Enantiopure aminocyclopentanols—specifically the trans-1,2-aminocyclopentanol and (1R,3S)-3-aminocyclopentanol isomers—are privileged chiral synthons in modern medicinal chemistry. Their rigid, bifunctional cyclopentane core provides highly predictable spatial arrangements for structure-based drug design. Notably, (1R,3S)-3-aminocyclopentanol hydrochloride serves as the critical chiral anchor in the synthesis of the blockbuster anti-HIV integrase inhibitor, Bictegravir[1]. Similarly, trans-1,2-aminocyclopentanols are essential precursors for constrained DNA methyltransferase inhibitors and chiral ligands.

This technical guide outlines two field-validated, highly enantioselective methodologies for synthesizing these compounds: Catalytic Desymmetrization of meso-epoxides and Biocatalytic Kinetic Resolution/Reductive Amination . Both methods are designed to bypass the hazardous reagents (e.g., hydrazoic acid) traditionally associated with cyclic amino alcohol synthesis, offering scalable, self-validating workflows for drug development professionals.

Mechanistic Rationale & Pathway Architecture

The synthesis of chiral aminocyclopentanols requires strict control over both relative (diastereomeric) and absolute (enantiomeric) stereochemistry. We highlight two divergent mechanistic approaches based on the starting material and desired green-chemistry metrics.

A. Chemical Desymmetrization via Cooperative Bimetallic Catalysis

The desymmetrization of achiral meso-cyclopentene oxide is a highly atom-economical route to trans-1,2-aminocyclopentanols. Historically, this required monomeric Lewis acid catalysts and explosive azide nucleophiles. The Causality of Catalyst Selection: By employing an oligomeric (salen)Co(III)-OTf complex, researchers exploit a cooperative bimetallic mechanism. One cobalt center acts as a Lewis acid to activate the epoxide oxygen, while an adjacent cobalt center in the oligomer matrix precisely delivers the nucleophile (aryl carbamate) to a single enantiotopic carbon[2]. The oligomeric structure pre-organizes the metal centers, drastically increasing the local concentration of the active species. This lowers the required catalyst loading to just 1 mol% while achieving >99% enantiomeric excess (ee)[2].

B. Biocatalytic Resolution via ω-Transaminase

For environmentally benign synthesis, biocatalysis offers unparalleled stereocontrol. The ω-transaminase (MVTA) isolated from Mycobacterium vanbaalenii exhibits strict (R)-selective active-site geometry[3]. The Causality of Enzymatic Stereocontrol: When presented with a racemic mixture of trans-2-aminocyclopentanol, MVTA selectively deaminates the (1R,2R)-isomer, leaving the (1S,2S)-trans-2-aminocyclopentanol completely unreacted. The reaction is driven by the cofactor Pyridoxal 5'-phosphate (PLP), which forms an internal aldimine (Schiff base) that orchestrates the stereospecific proton transfer required for amine exchange[3].

Fig 1. Divergent asymmetric synthesis workflows for chiral aminocyclopentanols.

Self-Validating Experimental Protocols

Protocol 1: Multigram Synthesis of trans-2-Aminocyclopentanol via Epoxide Desymmetrization

Reference Standard: Jacobsen et al.[2]

Objective: Synthesize enantiopure trans-2-aminocyclopentanol hydrochloride from meso-cyclopentene oxide.

Step-by-Step Methodology:

-

Catalyst Activation: In a flame-dried Schlenk flask under N₂, dissolve oligomeric (salen)Co(III)-OTf (1.0 mol%) in methyl tert-butyl ether (MTBE). Causality: MTBE is chosen over coordinating solvents like THF, which would competitively bind to the cobalt centers and inhibit epoxide activation.

-

Nucleophile Addition: Add phenyl carbamate (1.05 equiv). Causality: Phenyl carbamate acts as a safe, bench-stable ammonia equivalent, avoiding the safety hazards of hydrazoic acid while providing a highly crystalline intermediate[2].

-

Substrate Introduction: Introduce meso-cyclopentene oxide (1.0 equiv) dropwise at room temperature, then warm the reaction to 50 °C. Causality: 50 °C provides the optimal thermodynamic balance, accelerating the nucleophilic attack while maintaining the rigid transition state required for >95% ee discrimination[2].

-

In-Process Control (Self-Validation): At 24 hours, sample 10 µL of the mixture. Quench with hexanes and analyze via GC-FID. The reaction is complete when the epoxide peak (<2 mins retention time) is completely consumed.

-

Deprotection & Salt Formation: Concentrate the mixture in vacuo. Reflux the crude oxazolidinone intermediate in 3M NaOH/EtOH for 12 hours to cleave the carbamate. Extract with CH₂Cl₂, dry over Na₂SO₄, and bubble anhydrous HCl gas through the solution to precipitate the product.

-

Quality Control (Self-Validation): Recrystallize the resulting hydrochloride salt from hot ethanol. Analyze via chiral HPLC (e.g., Chiralcel OD-H). The minor enantiomer should be undetectable, confirming >99% ee[2].

Fig 2. Cooperative bimetallic mechanism of (salen)Co(III)-catalyzed meso-epoxide ring opening.

Protocol 2: Biocatalytic Kinetic Resolution of Cyclic β-Amino Alcohols

Reference Standard: MVTA Enzymatic Resolution[3]

Objective: Isolate (1S,2S)-trans-2-aminocyclopentanol via enzyme-mediated kinetic resolution.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 100 mM sodium phosphate buffer (pH 8.0). Causality: pH 8.0 ensures the amine groups of the substrate are partially unprotonated, facilitating entry into the enzyme's hydrophobic active site.

-

Cofactor and Co-substrate Addition: Add 1 mM Pyridoxal 5'-phosphate (PLP) and 50 mM sodium pyruvate. Causality: PLP is the obligate catalytic cofactor. Sodium pyruvate acts as the amine acceptor, driving the equilibrium of the deamination reaction forward[3].

-

Enzyme Loading: Introduce purified MVTA transaminase (2 mg/mL) to the buffered solution.

-

Substrate Addition: Add racemic trans-2-aminocyclopentanol (20 mM final concentration). Incubate at 30 °C with orbital shaking at 200 rpm.

-

In-Process Control (Self-Validation): Monitor the reaction via chiral HPLC. Because this is a kinetic resolution, the maximum theoretical yield of the desired enantiomer is 50%. The reaction is self-validating: once the conversion reaches exactly 50%, the ee of the remaining (1S,2S)-isomer will plateau at >99%. Terminate the reaction immediately by adjusting the pH to 12 with 1M NaOH to denature the enzyme and prevent off-target degradation[3].

-

Isolation: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers, filter, and evaporate to yield the enantiopure (1S,2S)-trans-2-aminocyclopentanol[3].

Quantitative Data & Comparative Analysis

The following table synthesizes the quantitative performance metrics of the two methodologies, allowing researchers to select the optimal route based on scale and infrastructure.

| Metric | Protocol 1: (salen)Co(III) Desymmetrization | Protocol 2: MVTA Biocatalytic Resolution |

| Target Isomer | trans-1,2-Aminocyclopentanol | (1S,2S)-trans-2-Aminocyclopentanol |